(3-Benzyl-3-azabicyclo[4.1.0]heptan-1-yl)methanol
Description
Structure
3D Structure
Properties
IUPAC Name |
(3-benzyl-3-azabicyclo[4.1.0]heptan-1-yl)methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO/c16-11-14-8-13(14)6-7-15(10-14)9-12-4-2-1-3-5-12/h1-5,13,16H,6-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTLIMZCYFUKFSI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2(C1C2)CO)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 3 Benzyl 3 Azabicyclo 4.1.0 Heptan 1 Yl Methanol and Its Derivatives
Strategies for Azabicyclo[4.1.0]heptane Core Construction
The formation of the bicyclo[n.1.0] ring system is a subject of significant interest in organic synthesis. rsc.org While various methods exist, cyclopropanation-based approaches have emerged as powerful tools for the precise construction of the azabicyclo[4.1.0]heptane framework. researchgate.net These strategies typically involve the reaction of an alkene precursor with a carbene or carbenoid species, often generated in situ through the decomposition of a diazo compound catalyzed by a transition metal.
The intramolecular cyclopropanation of unsaturated precursors is a cornerstone for building the azabicyclo[4.1.0]heptane core. This process involves a tethered alkene and a carbene precursor, which upon reaction, forge the critical cyclopropane (B1198618) ring. The choice of metal catalyst is paramount, as it governs the efficiency, selectivity, and functional group tolerance of the transformation.
Transition metal catalysis provides a versatile platform for generating carbenes from stable precursors like diazo compounds under mild conditions, enabling the synthesis of complex cyclopropane-containing structures.
####### 2.1.1.1.1. Ruthenium-Catalyzed Carbene Transfer Reactions
Ruthenium complexes are highly effective catalysts for carbene transfer reactions, including the cyclopropanation of alkenes. In the context of synthesizing azabicyclo[4.1.0]heptane derivatives, a common strategy involves the intramolecular reaction of an allyl diazoacetate. Ruthenium catalysts, such as RuCl(COD)Cp*, can facilitate the bicyclization of enynes with diazoalkanes to produce bicyclo[4.1.0]heptane derivatives. acs.org The mechanism is understood to proceed through an initial reaction that leads to an alkenylruthenium-carbene and a key bicyclic ruthenacyclobutane intermediate, which then promotes the cyclopropanation. acs.org This methodology has been successfully applied to the synthesis of various bicyclic systems, demonstrating its utility in constructing the core structure of interest. researchgate.net
Table 1: Ruthenium-Catalyzed Cyclopropanation Overview
| Feature | Description |
| Catalyst Example | RuCl(COD)Cp* acs.org |
| Precursors | 1,7-Enynes and Diazoalkanes (e.g., N2CHSiMe3) acs.org |
| Key Intermediate | Alkenylruthenium-carbene and ruthenacyclobutane acs.org |
| Application | Formation of bicyclo[4.1.0]heptane and related bicyclic systems acs.org |
####### 2.1.1.1.2. Palladium-Catalyzed Cyclopropanation with Diazo Compounds
Palladium catalysts offer a powerful means to effect cyclopropanation using diazo compounds. nih.govunivasf.edu.br The reaction typically involves a Pd(0) or Pd(II) catalyst which reacts with the diazo compound to generate a palladium-carbene intermediate. This intermediate then reacts with an alkene to form the cyclopropane ring. For instance, Pd(OAc)₂ has been shown to be highly efficient in converting alkenyl silanes into the corresponding silyl cyclopropanes using diazomethane. nih.gov This approach is noted for its high efficiency, requiring very low catalyst loadings and achieving high turnover frequencies. nih.gov The synthesis of cyclopropane derivatives using Pd(0)-catalyzed cyclopropanation of bicyclic alkenes has also been reported, proceeding through a four-membered palladacycle transition state. univasf.edu.br These methods are highly stereoselective, typically affording products with specific geometries. umich.edu
Table 2: Palladium-Catalyzed Cyclopropanation with Diazo Compounds
| Feature | Description |
| Catalyst Examples | Pd(OAc)₂, Pd(0) complexes nih.govunivasf.edu.br |
| Reagents | Diazoalkanes (e.g., diazomethane, diazoethane) nih.gov |
| Substrates | Alkenyl silanes, bicyclic alkenes nih.govunivasf.edu.br |
| Key Features | High efficiency, low catalyst loading, high turnover frequency, stereoselectivity nih.govumich.edu |
####### 2.1.1.1.3. Molybdenum Hexacarbonyl Catalysis with Diazoacetates
Molybdenum hexacarbonyl, Mo(CO)₆, serves as a versatile catalyst in organic synthesis, including in reactions involving diazo compounds. researchgate.net It can catalyze the C-H insertion of ethyl diazoacetate into aldehydes to form β-keto esters. organic-chemistry.org This reactivity can be extended to cyclopropanation reactions. The proposed mechanism involves the activation of the substrate by the molybdenum catalyst, followed by nucleophilic attack of the diazo compound and subsequent ring closure with extrusion of nitrogen gas. organic-chemistry.org This method provides a route to various functionalized cyclic compounds under relatively mild conditions, making it a potentially valuable tool for the synthesis of substituted azabicyclo[4.1.0]heptane systems.
Table 3: Molybdenum Hexacarbonyl Catalysis with Diazoacetates
| Feature | Description |
| Catalyst | Molybdenum Hexacarbonyl (Mo(CO)₆) |
| Reagent | Ethyl Diazoacetate or other diazoacetates organic-chemistry.org |
| General Reactivity | Promotes carbene insertion and cyclopropanation reactions organic-chemistry.org |
| Advantages | Avoids harsher reagents and high temperatures, offering a milder synthetic route organic-chemistry.org |
####### 2.1.1.1.4. Copper-Mediated Cyclopropanation
Copper-mediated cyclopropanation is a classical and widely used method for synthesizing cyclopropane rings from alkenes and diazo compounds. rsc.org The use of copper catalysts, such as copper bronze or various copper salts (e.g., CuBr, CuBr₂), facilitates the decomposition of the diazo compound to generate a copper-carbene intermediate. acs.orguni-regensburg.de This intermediate then undergoes intramolecular cyclopropanation. For instance, a method for the synthesis of 3-azabicyclo[3.1.0]hex-2-enes has been developed via the intramolecular cyclopropanation of N-allyl enamine carboxylates using CuBr-mediated aerobic and CuBr₂-catalyzed systems. acs.org This approach involves a stepwise cyclopropanation via carbocupration of the alkene followed by an intramolecular Sₙ2-type substitution. acs.org This strategy is adaptable for the construction of the related azabicyclo[4.1.0]heptane core from appropriate precursors.
Table 4: Copper-Mediated Cyclopropanation
| Feature | Description |
| Catalyst Examples | Copper bronze, CuBr, CuBr₂ rsc.orgacs.org |
| Precursors | N-allyl enamine carboxylates or similar unsaturated systems acs.org |
| Mechanism | Involves formation of a copper-carbene intermediate, followed by carbocupration and intramolecular substitution acs.org |
| Application | Synthesis of various aza-bicyclic systems including 3-azabicyclo[3.1.0]hexanes and can be adapted for azabicyclo[4.1.0]heptanes acs.org |
Cyclopropanation-Based Approaches
Zinc-Mediated Cyclopropanation (Simmons-Smith Type)
The Simmons-Smith reaction is a well-established method for the stereospecific conversion of alkenes to cyclopropanes. nih.gov This reaction typically involves an organozinc carbenoid, which is generated from diiodomethane and a zinc-copper couple. nih.gov A significant feature of this reaction is its diastereoselective nature, particularly with allylic alcohols and amines, where the cyclopropanation occurs syn to the directing group.
In the context of synthesizing azabicyclo[4.1.0]heptane derivatives, the diastereoselective Simmons-Smith cyclopropanation of allylic amines is a powerful tool. For instance, the cyclopropanation of 3-(N,N-dibenzylamino)cyclohexene using either the Wittig-Furukawa reagent (Zn(CH₂I)₂) or Shi's reagent (CF₃CO₂ZnCH₂I) results in the formation of the corresponding syn-cyclopropane as a single diastereoisomer. nih.govresearchgate.net This high degree of stereocontrol is attributed to the coordination of the zinc carbenoid to the nitrogen atom of the allylic amine, which directs the delivery of the methylene (B1212753) group to the same face of the double bond. rsc.org This methodology provides a direct route to the 3-azabicyclo[4.1.0]heptane skeleton with predictable stereochemistry.
Furthermore, an intramolecular version of the Simmons-Smith (IMSS) reaction has been developed for the construction of bicyclo[n.1.0]alkanes, including bicyclo[4.1.0]heptanes. thieme-connect.de This approach involves the cyclization of functionalized gem-diiodoalkanes containing allylic alcohols and has shown high diastereoselectivity. thieme-connect.de
| Substrate | Reagent | Product | Diastereoselectivity | Reference |
|---|---|---|---|---|
| 3-(N,N-dibenzylamino)cyclohexene | Zn(CH₂I)₂ (Wittig-Furukawa reagent) | syn-3-(N,N-dibenzylamino)bicyclo[4.1.0]heptane | Single diastereoisomer | nih.govresearchgate.net |
| 3-(N,N-dibenzylamino)cyclohexene | CF₃CO₂ZnCH₂I (Shi's reagent) | syn-3-(N,N-dibenzylamino)bicyclo[4.1.0]heptane | Single diastereoisomer | nih.govresearchgate.net |
| 3-(N-tert-butoxycarbonylamino)cyclohexene | CF₃CO₂ZnCH₂I | anti-3-(N-tert-butoxycarbonylamino)bicyclo[4.1.0]heptane | Exclusive anti-product | nih.gov |
Transition-Metal-Free Oxidative Cyclopropanation of Aza-1,6-enynes
Recent advancements in synthetic methodology have led to the development of transition-metal-free approaches for the construction of complex molecular architectures. One such method is the oxidative cyclopropanation of aza-1,6-enynes, which provides a direct route to functionalized azabicyclo[4.1.0]heptane derivatives. This reaction proceeds via a radical cascade mechanism and allows for the formation of multiple bonds in a single step under mild conditions. acs.orguni-regensburg.de
A practical and scalable approach utilizes iodine and tert-butyl hydroperoxide (TBHP) to effect the oxidative cyclopropanation of aza-1,6-enynes, yielding azabicyclo[4.1.0]heptane-2,4,5-trione derivatives in good to excellent yields. acs.orguni-regensburg.de The proposed mechanism involves the generation of a hydroxyl radical which attacks the alkyne of the aza-1,6-enyne to form a radical species. uni-regensburg.de This is followed by an intramolecular attack on the alkene, leading to the formation of the bicyclic product. uni-regensburg.de This methodology is characterized by its operational simplicity, rapid reaction times, and broad substrate scope, accommodating a variety of functional groups. acs.org
| Substrate (Aza-1,6-enyne) | Reagents | Product | Yield (%) | Reference |
|---|---|---|---|---|
| N-(3-phenylpropioloyl)-N-(p-tolyl)methacrylamide | I₂, TBHP | Azabicyclo[4.1.0]heptane-2,4,5-trione derivative | 75 | uni-regensburg.de |
| N-benzyl-N-(3-phenylpropioloyl)methacrylamide | I₂, TBHP | Azabicyclo[4.1.0]heptane-2,4,5-trione derivative | 78 | acs.org |
| N-(4-fluorobenzyl)-N-(3-phenylpropioloyl)methacrylamide | I₂, TBHP | Azabicyclo[4.1.0]heptane-2,4,5-trione derivative | 74 | acs.org |
| N-(3,4,5-trimethoxybenzyl)-N-(3-phenylpropioloyl)methacrylamide | I₂, TBHP | Azabicyclo[4.1.0]heptane-2,4,5-trione derivative | 80 | acs.org |
Intramolecular Cyclization Reactions
Ti(II)-Mediated Intramolecular Coupling of Alkenes and Nitriles
Titanium(II)-mediated intramolecular coupling reactions provide an effective method for the synthesis of bicyclic amines. This reductive cyclization strategy has been successfully applied to the synthesis of a derivative of the target compound, namely 3-(phenylmethyl)-3-azabicyclo[4.1.0]heptan-1-amine. nih.govresearchgate.net The key step in this synthesis is the intramolecular coupling of the alkene and nitrile moieties of a tertiary amine precursor. nih.gov
The starting material, 2-(benzyl(but-3-en-1-yl)amino)acetonitrile, is prepared by the sequential alkylation of benzylamine with 4-bromo-1-butene and bromoacetonitrile. researchgate.net Treatment of this precursor with titanium(IV) isopropoxide and a Grignard reagent, such as cyclohexylmagnesium chloride, generates a low-valent titanium species that mediates the intramolecular reductive cyclopropanation. researchgate.net Subsequent addition of a Lewis acid, like boron trifluoride etherate, facilitates the formation of the monoprotected bis-amine product. nih.govnih.gov This methodology allows for the construction of the 3-azabicyclo[4.1.0]heptane core with an amino group at the 1-position, which can be a precursor to the target methanol (B129727) derivative.
| Precursor | Key Reagents | Product | Overall Yield (%) | Reference |
|---|---|---|---|---|
| 2-(benzyl(but-3-en-1-yl)amino)acetonitrile | Ti(OiPr)₄, Cyclohexylmagnesium chloride, BF₃·OEt₂ | tert-butyl (3-benzyl-3-azabicyclo[4.1.0]heptan-1-yl)carbamate | 21 (over 2 steps) | researchgate.net |
Nitrogen-Directed Radical Rearrangements for Azabicyclic Frameworks
Nitrogen-centered radicals are versatile intermediates in organic synthesis, capable of participating in a variety of transformations, including rearrangements to form azabicyclic frameworks. While this approach has been extensively used for the synthesis of various azabicyclic systems, its application to the specific 3-azabicyclo[4.1.0]heptane skeleton is an area of growing interest.
A notable example involves the use of photoredox catalysis to initiate a radical cascade annulation of 1,6-enynes. nih.gov This method has been successfully employed for the synthesis of 3-azabicyclo[4.1.0]heptan-5-ones from N-tosyl-substituted 1,6-enynes. nih.gov The reaction is mediated by the generation of a vinyl radical, which undergoes a cascade cyclization to form the bicyclic product. nih.gov This approach highlights the potential of radical-mediated strategies in the construction of the azabicyclo[4.1.0]heptane core.
| Substrate Type | Reaction Type | Product Class | Reference |
|---|---|---|---|
| N-Tosyl-substituted 1,6-enynes | Photoredox-catalyzed vinyl radical cascade | 3-Azabicyclo[4.1.0]heptan-5-ones | nih.gov |
Bicyclic Aziridinium (B1262131) Ion Ring Expansion Methodologies
Bicyclic aziridinium ions are highly strained and reactive intermediates that can be utilized in ring-opening reactions to generate a variety of azaheterocycles. acs.orguni-regensburg.de Specifically, the 1-azoniabicyclo[4.1.0]heptane tosylate has been prepared and studied. acs.orguni-regensburg.de This bicyclic aziridinium ion is typically generated from a precursor such as 2-(4-toluenesulfonyloxybutyl)aziridine through an internal nucleophilic attack by the nitrogen atom of the aziridine (B145994) ring. uni-regensburg.de
It is important to note that this methodology does not represent a direct synthesis of the azabicyclo[4.1.0]heptane framework, but rather its use as a precursor for the synthesis of larger ring systems. The highly strained aziridine ring of the 1-azoniabicyclo[4.1.0]heptane ion readily undergoes regio- and stereospecific ring-expansion upon attack by various nucleophiles. acs.orguni-regensburg.de This leads to the formation of substituted piperidines and azepanes, making this a valuable strategy for the divergent synthesis of these larger azaheterocycles. acs.org
Diels-Alder Reactions for Azabicyclo[4.1.0]hept-3-enes
The Diels-Alder reaction is a powerful tool for the construction of six-membered rings, and its aza-variant can be employed for the synthesis of nitrogen-containing heterocycles. The reaction of 2H-azirines with 1,3-dienes provides a facile route to the 1-azabicyclo[4.1.0]hept-3-ene scaffold. 2H-Azirines, particularly those activated with an electron-withdrawing group, act as effective dienophiles in these [4+2] cycloaddition reactions.
The reaction generally proceeds with high stereoselectivity, favoring the formation of the endo-cycloadduct with respect to the three-membered ring. For example, benzyl (B1604629) 2H-azirine-3-carboxylate reacts with a variety of cyclic and acyclic dienes at room temperature to afford derivatives of the 1-azabicyclo[4.1.0]hept-3-ene ring system. This methodology provides a straightforward entry into this class of compounds, which can be further functionalized to access a range of substituted azabicyclo[4.1.0]heptane derivatives.
| Dienophile (2H-Azirine) | Diene | Product | Stereoselectivity | Reference |
|---|---|---|---|---|
| Benzyl 2H-azirine-3-carboxylate | Cyclic and acyclic 1,3-dienes | 1-Azabicyclo[4.1.0]hept-3-ene derivatives | Exclusively endo addition | |
| Methyl 2-aryl-2H-azirine-3-carboxylates | Electron-rich dienes | 1-Azabicyclo[4.1.0]hept-3-ene derivatives | Endo-cycloadducts |
Intramolecular Cyclization from Amino Alcohol Precursors
The construction of the 3-azabicyclo[4.1.0]heptane core via intramolecular cyclization of acyclic amino alcohol precursors represents a fundamental and versatile approach. This strategy relies on the formation of the strained cyclopropane ring by an intramolecular nucleophilic displacement or addition reaction, where the nitrogen atom and a suitably activated carbon atom are tethered by a carbon chain of appropriate length.
A notable example involves the synthesis of a substituted 3-azabicyclo[4.1.0]heptane derivative starting from an amino diol. In a patented procedure, 3-benzylamino-1,2-dihydroxypropane is reacted with 4-bromobutanenitrile to furnish 4-[(benzyl)(2,3-dihydroxypropyl)amino]butanenitrile. Subsequent chemical transformations facilitate an intramolecular cyclization to yield 3-benzyl-6-cyano-3-azabicyclo[4.1.0]heptane googleapis.comgoogle.com. This multi-step process highlights the utility of amino alcohol derivatives as precursors for the construction of the bicyclic ring system. The key cyclization step is often promoted by the conversion of a hydroxyl group into a good leaving group, such as a tosylate or mesylate, followed by intramolecular nucleophilic attack by the nitrogen atom.
An analogous strategy in the synthesis of related sulfur-containing heterocycles, thietanes, involves the direct cyclic thioetherification of γ-mercaptoalkanols. This further underscores the general applicability of using precursors with tethered nucleophiles and electrophilic centers for the formation of strained ring systems.
Other Convergent and Divergent Synthetic Routes to the Core Structure
Beyond the linear construction from acyclic precursors, several convergent and divergent strategies have been developed to access the 3-azabicyclo[4.1.0]heptane core and its derivatives, often employing powerful transition-metal-catalyzed reactions.
| Intermediate/Product | Number of Steps from Precursor | Key Transformation | Reference |
| tert-butyl 6-(hydroxymethyl)-3-azabicyclo[4.1.0]heptane-3-carboxylate | 4 | Synthesis of common intermediate | researchgate.net |
| Bicyclic N-Boc protected γ-amino acid | 1-3 | Functional group manipulation at C-6 | researchgate.net |
The asymmetric Heck reaction has emerged as a powerful tool for the enantioselective synthesis of complex cyclic and bicyclic systems. In the context of azabicycles, an intramolecular reductive Heck bicyclization of enynes has been successfully developed to access medicinally important aza[3.1.0] and aza[4.1.0]bicycles with excellent enantioselectivity ntu.edu.sgntu.edu.sgnih.gov.
This methodology involves the palladium-catalyzed cyclization of a tethered enyne substrate. The choice of a suitable chiral ligand is crucial for achieving high levels of enantiocontrol. The reaction proceeds through an organopalladium intermediate that can be trapped by a hydride source, leading to the formation of the saturated bicyclic product. A key advantage of this method is the ability to construct the bicyclic core and control its stereochemistry in a single step. For instance, the asymmetric cyclization of a tosylamide-linked 1,7-enyne proceeds smoothly to afford azabicyclo[4.1.0]heptanes in over 95% enantiomeric excess (ee) ntu.edu.sg.
| Substrate Type | Catalyst System | Product | Enantiomeric Excess (ee) | Reference |
| 1,6-Enyne | Pd-catalyst with chiral ligand | Aza[3.1.0]bicycle | Excellent | ntu.edu.sgntu.edu.sgnih.gov |
| 1,7-Enyne (tosylamide-linked) | Pd-catalyst with chiral ligand | Aza[4.1.0]heptane | >95% | ntu.edu.sg |
Ruthenium complexes have also proven to be effective catalysts for asymmetric cyclization reactions to form azabicyclic systems. An enantioselective isomerization of 1,6-enynes catalyzed by a cationic cyclopentadienyl ruthenium complex has been reported for the synthesis of aza[3.1.0]bicycles ntu.edu.sg. This reaction is proposed to proceed via a hydride migration from a carbinol group to the alkyne, forming an alkenyl ruthenium species that then participates in the cyclization cascade ntu.edu.sg. While this specific example leads to a slightly different ring system, the underlying principle of using ruthenium catalysts to control the stereoselective formation of azabicycles is a significant advancement in the field. The versatility of ruthenium catalysis offers a complementary approach to the more established palladium-based methods.
Specific Synthesis of (3-Benzyl-3-azabicyclo[4.1.0]heptan-1-yl)methanol
The synthesis of the target compound, this compound, requires the specific introduction of a hydroxymethyl group at the C-1 position of the 3-azabicyclo[4.1.0]heptane core.
The introduction of a hydroxymethyl group at the bridgehead C-1 position of the 3-azabicyclo[4.1.0]heptane system can be a synthetic challenge due to the steric hindrance at this quaternary carbon. However, the existence of commercially available tert-butyl 1-(hydroxymethyl)-3-azabicyclo[4.1.0]heptane-3-carboxylate indicates that synthetic routes to C-1 functionalized derivatives have been developed fluorochem.co.uk.
One plausible synthetic strategy involves the cyclopropanation of a suitably substituted tetrahydropyridine precursor. For instance, a tetrahydropyridine bearing a protected hydroxymethyl group at the appropriate position could undergo a cyclopropanation reaction, such as the Simmons-Smith reaction or a transition-metal-catalyzed decomposition of a diazo compound, to form the bicyclic core with the desired C-1 functionality already in place. Subsequent N-benzylation would then afford the target compound.
Alternatively, functionalization of a pre-formed 3-azabicyclo[4.1.0]heptane core at the C-1 position could be envisioned. This might involve the generation of a carbanion or a radical at C-1, followed by reaction with an electrophile such as formaldehyde. However, the regioselectivity of such a reaction would need to be carefully controlled.
N-Alkylation with Benzyl Groups
The introduction of a benzyl group onto the nitrogen atom of the azabicyclo[4.1.0]heptane skeleton is a critical step in the synthesis of the target molecule. This N-alkylation is typically achieved through standard nucleophilic substitution reactions. One common method involves reacting the parent secondary amine, 3-azabicyclo[4.1.0]heptane, with a benzyl halide, such as benzyl bromide, in the presence of a base. For instance, reacting 3-azabicyclo[4.1.0]heptan-4-one with sodium hydride and benzyl bromide affords the N-benzylated product. google.com Another established route starts from a precursor like 1-benzyl-1,2,5,6-tetrahydropyridine, which can be converted to 3-benzyl-3-azabicyclo[4.1.0]heptane through a cyclopropanation reaction using diazomethane and zinc iodide. google.comgoogle.com The benzyl group serves not only as a key structural component of the final molecule but also as a protecting group for the nitrogen atom, which can be removed later if necessary. google.com
Reduction Methodologies for Carboxyl and Related Precursors (e.g., Lithium Aluminum Hydride)
The primary alcohol functionality in this compound is commonly generated through the reduction of a corresponding carboxylic acid, ester, or nitrile precursor. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent frequently employed for these transformations due to its ability to reduce a wide range of carbonyl-containing functional groups. masterorganicchemistry.comkhanacademy.org Unlike milder reagents such as sodium borohydride, LiAlH₄ can effectively reduce carboxylic acids and their derivatives directly to primary alcohols. masterorganicchemistry.comkhanacademy.orgyoutube.com
In synthetic sequences leading to azabicyclic structures, a nitrile group can be a useful precursor. For example, a cyano-substituted azabicyclo[3.1.0]hexane can be reduced with lithium aluminum hydride to yield the corresponding aminomethyl derivative. google.com Similarly, a carboxyl or ester group at the 1-position of the 3-benzyl-3-azabicyclo[4.1.0]heptane ring system can be reduced to the target hydroxymethyl group. d-nb.info The reaction typically involves treating the precursor with an excess of LiAlH₄ in an anhydrous ethereal solvent like diethyl ether or tetrahydrofuran (THF), followed by an aqueous workup to quench the reaction and hydrolyze the aluminum alkoxide intermediate. youtube.comd-nb.info
Table 1: Comparison of Reducing Agents for Carboxyl and Related Precursors
| Reducing Agent | Precursor Functional Group | Product Functional Group | Key Features |
|---|---|---|---|
| Lithium Aluminum Hydride (LiAlH₄) | Carboxylic Acid, Ester, Nitrile, Amide | Primary Alcohol, Amine | Very strong, unselective reducing agent; reacts violently with protic solvents. masterorganicchemistry.comkhanacademy.org |
| Sodium Borohydride (NaBH₄) | Aldehyde, Ketone | Alcohol | Milder, more selective; does not typically reduce esters, carboxylic acids, or amides. masterorganicchemistry.comkhanacademy.org |
| Borane (BH₃·THF) | Carboxylic Acid | Primary Alcohol | Selectively reduces carboxylic acids in the presence of some other functional groups. khanacademy.org |
Protection and Deprotection Strategies in Synthetic Sequences
Given the multiple reactive sites in the precursors to this compound, the use of protecting groups is essential to ensure chemoselectivity during the synthetic sequence. organic-chemistry.org The nitrogen atom of the piperidine (B6355638) ring and any hydroxyl or carboxyl groups often require temporary masking to prevent unwanted side reactions. nih.gov
The benzyl group itself can function as a protecting group for the nitrogen atom. google.com It is stable under a variety of reaction conditions but can be removed when desired, typically through hydrogenolysis (catalytic hydrogenation), to yield the free secondary amine. google.comgoogle.com For the protection of amino groups, carbamates such as tert-butoxycarbonyl (Boc) are also widely used. The Boc group is stable to many reaction conditions but can be readily removed under acidic conditions. organic-chemistry.org
Hydroxyl groups, which may be present in precursors or arise during the synthesis, are often protected as ethers. A common example is the tetrahydropyranyl (THP) ether, which is introduced under acidic conditions and removed via acid-catalyzed hydrolysis. google.com The choice of protecting groups is dictated by their stability to the reaction conditions employed in subsequent steps and the orthogonality of their deprotection conditions, allowing for selective removal of one group in the presence of others. organic-chemistry.org
Table 2: Common Protecting Groups in Azabicyclic Synthesis
| Functional Group | Protecting Group | Abbreviation | Protection Conditions | Deprotection Conditions |
|---|---|---|---|---|
| Amine | Benzyl | Bn | Benzyl halide, base google.com | H₂, Pd/C (Hydrogenolysis) google.com |
| Amine | tert-Butoxycarbonyl | Boc | Boc₂O, base | Strong acid (e.g., TFA) organic-chemistry.org |
| Alcohol | Tetrahydropyranyl | THP | Dihydropyran, acid catalyst | Aqueous acid google.com |
Stereoselective Synthesis of this compound Analogs
The construction of the azabicyclo[4.1.0]heptane core creates multiple stereocenters. Controlling the relative and absolute stereochemistry of these centers is paramount for synthesizing specific isomers of the target molecule and its analogs. This is achieved through various stereoselective synthetic methods.
Enantioselective and Diastereoselective Control in Cyclopropanation
The formation of the cyclopropane ring is a defining step in the synthesis of the bicyclo[4.1.0]heptane framework. Achieving stereocontrol during this transformation is crucial. Transition-metal catalysis is a powerful tool for this purpose, with various methods developed for the diastereoselective and enantioselective cyclopropanation of alkenes. researchgate.net
Gold-catalyzed cycloisomerization of 1,6-cyclopropene-enes provides highly efficient and diastereoselective access to bicyclo[4.1.0]heptane derivatives. researchgate.net Rhodium and copper catalysts are also widely used in cyclopropanation reactions involving diazo compounds. uni-regensburg.de For example, rhodium(II) carboxylates can catalyze the intramolecular cyclopropanation of tethered alkenes to form the bicyclic system with high levels of stereocontrol. The choice of chiral ligands on the metal catalyst can induce high enantioselectivity, leading to the formation of a specific enantiomer of the product. uni-regensburg.de Furthermore, metal-free approaches, such as oxidative cyclopropanation of aza-1,6-enynes, have been developed to synthesize functionalized azabicyclo[4.1.0]heptane derivatives. researchgate.net
Asymmetric Catalysis in Azabicyclic Construction
Asymmetric catalysis is fundamental to the enantioselective synthesis of the azabicyclic core. Chiral catalysts can be employed to control the stereochemical outcome of key ring-forming reactions. For instance, the intramolecular aziridination of unsaturated sulfamates, catalyzed by copper complexes with chiral ligands like bis(oxazolines), can produce aziridines that are precursors to the azabicyclo[4.1.0]heptane system with high enantiomeric excess. thieme-connect.com These aziridines can then undergo regioselective ring-opening to build more complex nitrogen-containing structures. thieme-connect.com
Ruthenium-based catalysts have also been explored for asymmetric cyclization reactions. Chiral cyclopentadienylruthenium (CpRu) complexes have been developed for catalytic asymmetric cyclizations, including the construction of [4.1.0] bicycles from enyne precursors. stanford.edu The design of the chiral ligand is critical for achieving high levels of enantioselectivity in these transformations. stanford.edu Similarly, asymmetric catalytic fluoride ring-opening of meso-aziridines using a cooperative Lewis acid catalysis system can generate valuable enantioenriched trans-β-fluoroamines, which are building blocks for fluorinated piperidine cores found in azabicyclic structures. ucla.edu
Diastereoselective Reduction Steps
In addition to controlling stereochemistry during ring formation, stereoselectivity in subsequent functional group transformations is also important. Diastereoselective reduction of a ketone or other carbonyl group within the azabicyclic framework can establish the desired stereochemistry of a hydroxyl substituent. For example, the reduction of a ketone on a bicyclic system is often influenced by the steric environment of the existing ring structure. Reagents can be delivered to the less hindered face of the carbonyl group, leading to the preferential formation of one diastereomer. researchgate.net In the synthesis of conformationally restricted piperidine analogues, the reduction of a ketone on a 3-azabicyclo[3.1.1]heptan-6-one system with NaBH₄ proceeded with high diastereoselectivity, attacking from the less hindered side to yield a single isomer of the corresponding alcohol. researchgate.net A similar principle applies to the reduction of precursors for this compound analogs, where the stereochemical outcome of the reduction of a carbonyl group can be directed by the rigid bicyclic scaffold.
Chemical Transformations and Reaction Pathways of 3 Benzyl 3 Azabicyclo 4.1.0 Heptan 1 Yl Methanol Derivatives
Reactions at the Hydroxymethyl Group (e.g., Functional Group Interconversion)
The primary alcohol of the hydroxymethyl group is a versatile handle for a variety of functional group interconversions. The common synthetic precursor, tert-butyl 6-(hydroxymethyl)-3-azabicyclo[4.1.0]heptane-3-carboxylate, is often synthesized and subsequently modified. researchgate.netresearchgate.net These transformations are crucial for creating diverse building blocks for drug discovery. researchgate.net
Key reactions include:
Oxidation: Selective oxidation of the primary alcohol can yield the corresponding aldehyde or carboxylic acid, providing entry into a range of further chemical elaborations. bohrium.com
Protection: The hydroxyl group can be protected, for instance as a tetrahydropyranyl (THP) ether, to allow for selective reactions at other parts of the molecule. google.com
Conversion to Leaving Groups: The alcohol can be converted into a tosylate, which facilitates nucleophilic substitution reactions for the introduction of various functional groups. google.com
Reduction: In related systems, reduction of ester groups to hydroxymethyl functions is a key step. For example, benzyloxycarbonyl groups have been reduced to hydroxymethyl groups using reagents like lithium aluminium hydride. semanticscholar.org
These functional group interconversions at the hydroxymethyl position are fundamental in the divergent synthesis of functionalized azabicyclo[4.1.0]heptane derivatives. researchgate.netresearchgate.net
Reactions at the Bicyclic Core
The bicyclic core, consisting of a fused cyclopropane (B1198618) and piperidine (B6355638) ring, is characterized by significant ring strain, making it susceptible to various ring-opening and modification reactions.
The high ring strain of the cyclopropane moiety (approximately 40 kcal/mol) provides a strong thermodynamic driving force for ring-opening reactions. researchgate.net These transformations are valuable for accessing substituted piperidine and azepane scaffolds. jove.com The reactivity of the cyclopropane ring is often enhanced by the presence of activating groups on the adjacent nitrogen atom. chim.it
The strained three-membered ring of azabicyclo[4.1.0]heptane systems is susceptible to attack by nucleophiles, leading to ring-expanded products. This process is often facilitated by activating the nitrogen atom or by installing a leaving group on the cyclopropane ring.
A key strategy involves the generation of a bicyclic aziridinium (B1262131) ion, such as 1-azoniabicyclo[4.1.0]heptane tosylate. This intermediate readily undergoes regio- and stereospecific ring-expansion upon attack by various nucleophiles. jove.com The nucleophile can attack either the bridgehead carbon or a bridge carbon, leading to substituted piperidines or azepanes, respectively. jove.com This method has been utilized in the synthesis of several biologically active natural products. jove.com
Table 1: Nucleophilic Ring Opening of 1-Azoniabicyclo[4.1.0]heptane Tosylate jove.com
| Nucleophile (Nu⁻) | Product(s) | Ring System Formed |
| PhS⁻ | Substituted Piperidine & Azepane | Piperidine, Azepane |
| N₃⁻ | Substituted Piperidine & Azepane | Piperidine, Azepane |
| AcO⁻ | Substituted Piperidine & Azepane | Piperidine, Azepane |
| PhSe⁻ | Substituted Piperidine & Azepane | Piperidine, Azepane |
In some cases, the presence of gem-dihalocyclopropane substructures offers further opportunities. These can undergo ring cleavage, triggered by reductive amination conditions, to yield ring-expanded nitrogen-containing products. rsc.org
Lewis and Brønsted acids can mediate a variety of ring-opening reactions in cyclopropane systems. researchgate.net For azabicyclo[4.1.0]heptane derivatives, protonation can generate an iminium intermediate which then directs subsequent cyclization or rearrangement pathways. chim.it The release of ring strain is a significant driving force for these transformations. While specific examples for (3-Benzyl-3-azabicyclo[4.1.0]heptan-1-yl)methanol are not extensively detailed, the general chemistry of related donor-acceptor cyclopropanes shows that acid catalysis can produce a variety of compounds, including indenes and tetrahydroquinolines, depending on the substrates and reaction conditions. researchgate.net
Oxidative conditions can also promote the cleavage and expansion of the cyclopropane ring. Gold(I)-catalyzed oxidative ring-expansions have been reported for cyclopropyl-substituted ynamides, proceeding through an α-ketocarbenoid intermediate. nih.gov Another example involves the copper-mediated oxidative ring-opening of related 3-azabicyclo[3.1.0]hex-2-enes. This transformation is proposed to occur via a single-electron oxidation to generate a cation radical, which undergoes homolytic cleavage of a C-C bond in the cyclopropane ring, followed by oxidative aromatization to yield highly substituted pyridines. acs.org
The piperidine portion of the bicyclic system can also be selectively modified. These reactions are crucial for probing structure-activity relationships in medicinal chemistry contexts. nih.gov
Reduction: The piperidine ring can be formed via the reduction of corresponding pyridinium (B92312) salts. researchgate.net For derivatives containing unsaturation in the six-membered ring, such as 3-azabicyclo[3.1.0]hex-2-enes, diastereoselective reduction of the C=N bond can be achieved using reagents like NaBH₃CN, yielding the saturated 3-azabicyclo[3.1.0]hexane as a single stereoisomer. acs.org This high stereoselectivity is attributed to the hydride approaching from the face opposite to the cyclopropane ring. acs.org
Oxidation/Hydroxylation: In related 1-azabicyclo[4.1.0]hept-3-ene systems, the double bond within the six-membered ring can undergo cis-hydroxylation using osmium tetroxide, demonstrating that the piperidine ring can be functionalized without disrupting the adjacent cyclopropane. semanticscholar.org
Substitution: Bridged piperidine analogues have been synthesized to create conformationally restricted structures. nih.govnih.gov These modifications, which include introducing fused rings or bulky substituents, are used to explore the spatial requirements of biological targets. nih.gov For example, the synthesis of 3-benzyl-3-azabicyclo[3.1.1]heptan-6-one serves as a building block for further selective derivatization of the cyclobutane (B1203170) ring, providing novel conformationally restricted piperidine derivatives. nih.gov
Ring Opening Reactions of the Cyclopropane Moiety
N-Substituent Manipulations (e.g., Debenzylation)
The benzyl (B1604629) group attached to the nitrogen atom in the 3-azabicyclo[4.1.0]heptane framework serves as a crucial protecting group during the synthesis of various derivatives. Its removal, a process known as debenzylation, is a key step to liberate the secondary amine, which can then be used for further functionalization. This N-substituent manipulation is typically achieved through hydrogenolysis, a reaction that involves the cleavage of the C-N bond by hydrogen. Two primary methods are employed for this transformation: catalytic hydrogenation and catalytic transfer hydrogenation.
The most common method for the debenzylation of N-benzyl amines is catalytic hydrogenation. nih.govsigmaaldrich.com This process typically involves reacting the substrate with hydrogen gas (H₂) under pressure in the presence of a palladium catalyst, most frequently palladium on carbon (Pd/C). nih.govsigmaaldrich.com The reaction is usually carried out in a protic solvent such as methanol (B129727) or ethanol. The catalytic cycle involves the adsorption of hydrogen and the N-benzyl amine onto the palladium surface, followed by the cleavage of the carbon-nitrogen bond and the formation of the debenzylated amine and toluene. While effective, this method often requires specialized equipment to handle hydrogen gas under pressure. nih.gov
An alternative and often more convenient method is catalytic transfer hydrogenation (CTH). mdma.cherowid.orgsemanticscholar.org This technique avoids the need for pressurized hydrogen gas by using a hydrogen donor molecule in situ. utrgv.edu Ammonium (B1175870) formate (B1220265) is a widely used hydrogen donor in conjunction with a palladium on carbon catalyst. mdma.cherowid.orgresearchgate.net In this reaction, ammonium formate decomposes on the catalyst surface to provide the hydrogen necessary for the hydrogenolysis. The reaction is typically performed by refluxing the N-benzyl compound with the catalyst and ammonium formate in a solvent like methanol. mdma.ch CTH is often faster and can be carried out under milder conditions, making it a versatile option for N-debenzylation. erowid.orgresearchgate.net
The following table summarizes typical conditions for the debenzylation of various N-benzyl amines, which are analogous to the transformation that this compound would undergo.
| Starting Material | Method | Catalyst | Hydrogen Source/Donor | Solvent | Temperature | Reaction Time | Yield (%) |
|---|---|---|---|---|---|---|---|
| N-Benzyl-2-phenylethylamine | Catalytic Transfer Hydrogenation | 10% Pd/C | Ammonium Formate | Methanol | Reflux | 10 min | 90% |
| N-Benzylaniline | Catalytic Transfer Hydrogenation | 10% Pd/C | Ammonium Formate | Methanol | Reflux | <10 min | 76% |
| N-Benzyl-3-aminopropanol | Catalytic Transfer Hydrogenation | 10% Pd/C | Ammonium Formate | Methanol | Reflux | 10 min | 95% |
| N-Benzylpiperazine | Catalytic Transfer Hydrogenation | 10% Pd/C | Ammonium Formate | Methanol | Reflux | 10 min | 92% |
| Generic N-Benzyl Amine | Catalytic Hydrogenation | 10% Pd/C | H₂ (balloon) | Methanol | Room Temp | - | - |
Applications of 3 Benzyl 3 Azabicyclo 4.1.0 Heptan 1 Yl Methanol As a Synthetic Intermediate and Building Block
Contribution to Complex Molecule Synthesis
The 3-azabicyclo[4.1.0]heptane framework serves as a foundational building block for constructing more complex molecular architectures. Its rigid structure can guide the stereochemical outcome of subsequent reactions, making it a valuable intermediate in multi-step syntheses. For instance, the unexpected formation of a related 4-oxa-1-azabicyclo[4.1.0]heptane core from a 1,4-oxazepane (B1358080) highlighted how such bicyclic systems can be generated through complex rearrangements, significantly increasing molecular complexity in a single step. nih.gov The synthesis of novel carbocyclic nucleoside analogues built on a bicyclo[4.1.0]heptane scaffold further demonstrates the utility of this core structure in creating elaborate molecules with potential therapeutic applications. nih.gov
Development of Conformationally Restricted Analogues
A primary application of the (3-Benzyl-3-azabicyclo[4.1.0]heptan-1-yl)methanol scaffold is in the creation of conformationally restricted molecules. By locking flexible chains into a rigid bicyclic structure, chemists can improve a molecule's pharmacological properties.
Conformational restriction is a powerful strategy in drug design to enhance the binding affinity and selectivity of a ligand for its biological target. Rigid scaffolds, like the bicyclo[4.1.0]heptane system, reduce the entropic penalty upon binding and can present functional groups in a precise orientation for optimal interaction with a receptor or enzyme. unife.it The inherent three-dimensionality of this scaffold is a desirable feature for creating lead-like compounds in drug discovery. researchgate.net Replacing flexible or flat aromatic rings with rigid, saturated scaffolds can lead to improved physicochemical properties such as solubility, permeability, and metabolic stability.
| Feature | Flexible Scaffolds | Rigid Scaffolds (e.g., 3-Azabicyclo[4.1.0]heptane) |
| Conformational Freedom | High | Low |
| Binding Entropy Penalty | High | Low |
| Binding Specificity | Often Lower | Often Higher |
| Metabolic Stability | Can be susceptible to metabolism | Often enhanced due to fixed conformation |
| 3D Shape | Variable | Well-defined |
This table summarizes the general advantages of using rigid scaffolds like 3-azabicyclo[4.1.0]heptane in medicinal chemistry compared to more flexible structures.
The 3-azabicyclo[4.1.0]heptane skeleton is a precursor for synthesizing novel and substituted piperidine (B6355638) derivatives. The strained aziridine (B145994) ring within the bicyclic system can be selectively opened. For example, the formation of a bicyclic aziridinium (B1262131) ion, such as 1-azoniabicyclo[4.1.0]heptane tosylate, allows for regio- and stereospecific ring-expansion with various nucleophiles. nih.govjove.com This method provides access to a diverse range of substituted piperidines, which are prevalent motifs in many pharmaceuticals. nih.govsemanticscholar.orgarkat-usa.org Syntheses of functionalized piperidines have been achieved from halogenated 2-azabicyclo[4.1.0]heptane compounds, which undergo ring cleavage to yield ring-expanded products. rsc.orgresearchgate.net
| Nucleophile (Nu⁻) | Product of Ring Opening | Reference |
| Halides (e.g., MgBr₂) | trans-2,6-disubstituted piperidines | arkat-usa.org |
| Oxygen Nucleophiles | Substituted 3-hydroxypiperidines | acs.org |
| Nitrogen Nucleophiles | Substituted 3-aminopiperidines | jove.com |
| Carbon Nucleophiles | 2-Alkyl-substituted piperidines | semanticscholar.org |
This table illustrates the synthesis of diverse piperidine derivatives through the nucleophilic ring-opening of the 3-azabicyclo[4.1.0]heptane system.
The rigid bicyclic framework of the 3-azabicyclo[4.1.0]heptane scaffold is ideal for designing peptidomimetics and unnatural amino acids. These constrained structures can mimic the secondary structures of peptides, such as β-turns, thereby reproducing the biological activity of the parent peptide but with enhanced stability against enzymatic degradation. acs.orgnih.gov A full synthetic study has been described for 3-azabicyclo[4.1.0]heptane-1-carboxylic acid, an unnatural amino acid, highlighting the utility of this scaffold. researchgate.net The synthesis relies on key steps including diazomalonate insertion, intramolecular cyclization, and chemoselective reduction. researchgate.net Such bicyclic amino acids are highly valuable in constructing conformationally defined peptides and combinatorial libraries for drug discovery. acs.orgnih.govenamine.net
Preparation of Diverse Azaheterocycles
Beyond piperidines, the 3-azabicyclo[4.1.0]heptane core is a versatile starting point for a variety of other nitrogen-containing heterocyclic compounds (azaheterocycles). The strategic ring-opening of the bicyclic aziridinium ion intermediate is a key transformation. Nucleophilic attack can be directed to either the bridge or bridgehead carbon, leading to different ring-expanded products. This allows for the divergent synthesis of both substituted piperidines and azepanes from a common precursor. nih.govjove.com This methodology has proven efficient for preparing biologically active natural products containing these important azaheterocyclic motifs. nih.govjove.com
Intermediates in the Synthesis of Bioactive Compounds (Academic Context)
In an academic research context, derivatives of the 3-azabicyclo[4.1.0]heptane scaffold serve as crucial intermediates in the total synthesis of bioactive compounds and drug candidates. researchgate.net For instance, the homologous 3-azabicyclo[3.1.0]hexylamine is a key component of the antibiotic trovafloxacin. unife.it The bicyclo[4.1.0]heptane motif itself is found in molecules with antitumor, antibacterial, and antiviral activities. researchgate.net Research has demonstrated the synthesis of various functionalized azabicyclo[4.1.0]heptane derivatives as building blocks for drug discovery projects. researchgate.net Furthermore, specific derivatives such as (1R,6S/1S,6R)-6-(3,4-dichlorophenyl)-3-azabicyclo[4.1.0]heptane have been investigated as inhibitors of monoamine reuptake, indicating the therapeutic potential of compounds built upon this scaffold. google.com
Advanced Spectroscopic and Analytical Characterization in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the molecular structure of (3-Benzyl-3-azabicyclo[4.1.0]heptan-1-yl)methanol in solution. Both ¹H and ¹³C NMR are fundamental for confirming the connectivity of atoms, while more advanced 2D NMR techniques can reveal through-bond and through-space correlations, providing insights into the compound's stereochemistry.
In a typical ¹H NMR spectrum, distinct signals would be expected for the protons of the benzyl (B1604629) group, the azabicyclo[4.1.0]heptane core, and the hydroxymethyl substituent. The aromatic protons of the benzyl group would likely appear as a multiplet in the range of 7.2-7.4 ppm. The benzylic methylene (B1212753) protons would present as a singlet or a pair of doublets, depending on their magnetic equivalence. The protons on the bicyclic core would exhibit complex splitting patterns due to their fixed spatial relationships.
The ¹³C NMR spectrum would complement the ¹H NMR data by providing information on the number and chemical environment of the carbon atoms. Signals for the aromatic carbons, the benzylic carbon, the carbons of the bicyclic scaffold, and the hydroxymethyl carbon would be observed at characteristic chemical shifts.
Hypothetical ¹H NMR Data Table:
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~7.3 | m | 5H | Aromatic (C₆H₅) |
| ~3.6 | s | 2H | Benzylic (CH₂Ph) |
| ~3.5 | m | 2H | Methanol (B129727) (CH₂OH) |
| ~2.0-3.0 | m | 6H | Azabicycloheptane ring protons |
| ~1.0-1.5 | m | 3H | Azabicycloheptane ring protons |
Hypothetical ¹³C NMR Data Table:
| Chemical Shift (ppm) | Assignment |
| ~140 | Quaternary Aromatic (C₆H₅) |
| ~128-129 | Aromatic (C₆H₅) |
| ~65 | Methanol (CH₂OH) |
| ~60 | Benzylic (CH₂Ph) |
| ~40-55 | Azabicycloheptane ring carbons |
| ~20-30 | Azabicycloheptane ring carbons |
Mass Spectrometry (MS) Techniques (e.g., LC-MS, ESI-MS)
Mass spectrometry (MS) is a vital analytical technique for determining the molecular weight and elemental composition of this compound. When coupled with liquid chromatography (LC-MS), it also provides information on the compound's purity and can be used to identify impurities and degradation products. Electrospray ionization (ESI) is a soft ionization technique commonly used for polar molecules like the subject compound, which would likely be observed as the protonated molecule [M+H]⁺.
The exact mass obtained from high-resolution mass spectrometry (HRMS) can be used to confirm the elemental formula (C₁₄H₁₉NO). Tandem mass spectrometry (MS/MS) experiments would involve the fragmentation of the parent ion, providing valuable structural information. Characteristic fragmentation patterns would likely include the loss of the benzyl group or the hydroxymethyl group.
Expected Mass Spectrometry Data:
| Ion | m/z (calculated) | m/z (observed) |
| [M+H]⁺ | 218.1545 | Hypothetical value |
| [M-OH]⁺ | 200.1439 | Hypothetical value |
| [M-CH₂OH]⁺ | 186.1283 | Hypothetical value |
| [C₇H₇]⁺ (benzyl cation) | 91.0548 | Hypothetical value |
Chromatographic Methods (e.g., HPLC, UPLC) for Purity and Isomeric Analysis
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are essential for assessing the purity of this compound and for separating its potential stereoisomers. Due to the presence of multiple chiral centers, the compound can exist as different enantiomers and diastereomers.
A reversed-phase HPLC method, using a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water (often with additives like formic acid or trifluoroacetic acid to improve peak shape), would be a standard approach for purity analysis. The retention time under specific chromatographic conditions is a key characteristic of the compound. For the separation of enantiomers, chiral HPLC columns would be necessary.
Illustrative HPLC Method Parameters:
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (gradient) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Retention Time | Dependent on specific conditions |
X-ray Crystallography for Absolute Configuration and Conformation
X-ray crystallography provides the most definitive information regarding the three-dimensional structure of a molecule in the solid state. If a suitable single crystal of this compound can be obtained, this technique can unambiguously determine its absolute configuration and preferred conformation.
The resulting crystal structure would reveal the precise bond lengths, bond angles, and torsional angles within the molecule. This information is invaluable for understanding its steric and electronic properties, which are crucial for its interaction with biological targets in drug discovery research. While no published crystal structure for this specific compound is readily available, it remains the gold standard for absolute structural assignment.
Computational and Theoretical Studies on 3 Benzyl 3 Azabicyclo 4.1.0 Heptan 1 Yl Methanol and Azabicyclo 4.1.0 Heptane Systems
Density Functional Theory (DFT) Calculations for Reaction Mechanisms and Stereoselectivity
Density Functional Theory (DFT) is a cornerstone of computational chemistry for elucidating the mechanisms of chemical reactions. For systems involving the azabicyclo[4.1.0]heptane core, DFT calculations are instrumental in mapping potential energy surfaces, identifying transition states, and understanding the factors that govern stereoselectivity.
The formation of the azabicyclo[4.1.0]heptane skeleton often involves cyclopropanation or intramolecular cyclization reactions. DFT studies on analogous cyclopropanation reactions have provided deep insights into the reaction pathways. For instance, in the Simmons-Smith cyclopropanation, DFT (B3LYP) calculations have shown that the reaction proceeds through a concerted transition state, where the addition of the carbenoid to the alkene is favored over C-H insertion, with a significantly lower activation energy for the addition pathway. acs.org The calculated activation energies for addition and insertion processes highlight why cyclopropane (B1198618) formation is the dominant outcome. acs.org
Table 1: Calculated Activation Energies for Model Cyclopropanation Reactions
| Reaction Channel | Activation Energy (kcal/mol) |
| Addition (Cyclopropanation) | 24.75 |
| Insertion (Side-reaction) | 36.01 |
| Data derived from DFT (B3LYP) calculations on a model Simmons-Smith reaction. acs.org |
In other cyclopropanation reactions, such as those catalyzed by boron Lewis acids, DFT has been used to compare different potential pathways (e.g., N-, C-, or O-bound activation of a diazoacetate) to determine the most energetically favorable mechanism. nih.govacs.org These studies reveal that the removal of N₂ is often the rate-limiting step and that steric hindrance and π–π stacking interactions in the transition state are key to explaining the observed high diastereoselectivity. nih.govacs.org
DFT calculations have also been applied to understand bond cleavage reactions in azabicyclo[4.1.0]heptane systems. For example, computations on a fused azabicyclo[4.1.0]heptane derivative showed that the cleavage of a proximal C-C bond in the cyclopropane ring was kinetically favored over distal bond cleavage, a finding that explained the experimentally observed product distribution. nsf.govnih.gov Furthermore, DFT has been used to model the cycloisomerization of enynes to form azabicyclo[4.1.0]heptane structures, identifying key intermediates like cyclopropyl (B3062369) platinacarbene complexes in metal-catalyzed processes. researchgate.net
These computational approaches allow researchers to rationalize why a particular stereoisomer is formed preferentially. By calculating the energies of different transition states leading to different stereochemical outcomes, the observed selectivity can be explained and, in some cases, predicted. uni-regensburg.de For the synthesis of (3-Benzyl-3-azabicyclo[4.1.0]heptan-1-yl)methanol, DFT could be employed to model the transition states of the key cyclopropanation step, thereby explaining the diastereoselectivity of the reaction that establishes the relative stereochemistry of the hydroxymethyl group and the fused cyclopropane ring.
Conformational Analysis and Energy Minimization
The three-dimensional shape, or conformation, of a molecule is critical to its chemical reactivity and biological activity. The azabicyclo[4.1.0]heptane framework, characterized by the fusion of a six-membered piperidine (B6355638) ring and a three-membered cyclopropane ring, imposes significant conformational constraints.
Conformational analysis and energy minimization studies, often performed using computational methods like molecular mechanics or quantum mechanics, are employed to identify the most stable, low-energy conformations of molecules like this compound. The fusion of the cyclopropane ring restricts the flexibility typically seen in a simple cyclohexane (B81311) or piperidine ring. pku.edu.cn This rigidity is a desirable trait in medicinal chemistry, as it reduces the entropic penalty upon binding to a biological target.
The piperidine ring in the azabicyclo[4.1.0]heptane system can, in principle, adopt chair, boat, or twist-boat conformations. However, the fusion to the cyclopropane ring locks the six-membered ring into a specific geometry, often a flattened chair or a half-chair conformation, depending on the substitution pattern. For this compound, the bulky benzyl (B1604629) group on the nitrogen atom and the hydroxymethyl group at the bridgehead carbon will significantly influence the preferred conformation.
Energy minimization calculations would systematically explore the potential energy surface of the molecule by varying key dihedral angles to locate the global energy minimum and other low-energy local minima. These calculations would provide precise geometric parameters (bond lengths, bond angles, and dihedral angles) for the most stable conformers. This information is vital for understanding how the molecule presents its functional groups in three-dimensional space, which is essential for its interaction with other molecules or biological receptors.
Molecular Modeling Studies in Scaffold Design
The azabicyclo[4.1.0]heptane core is considered a "privileged structure" or a valuable scaffold in medicinal chemistry. Its rigid, three-dimensional nature makes it an attractive starting point for designing new drugs, as it allows for the precise spatial arrangement of functional groups to optimize interactions with biological targets. acs.org
Molecular modeling plays a pivotal role in leveraging this scaffold for drug design. By creating computational models of the azabicyclo[4.1.0]heptane framework and its derivatives, medicinal chemists can explore how modifications to the structure will affect its properties. For instance, modeling can be used to predict how changes in substituents on the benzyl group or modifications to the hydroxymethyl group of this compound would alter its shape and electronic properties.
These models are often used in conjunction with the three-dimensional structure of a target protein (e.g., an enzyme or receptor) in a process called structure-based drug design. Docking simulations, a key molecular modeling technique, can predict how derivatives of the azabicyclo[4.1.0]heptane scaffold might bind to the active site of a target. These simulations can provide a binding score, estimate the binding energy, and visualize the specific intermolecular interactions (like hydrogen bonds or hydrophobic contacts) that stabilize the complex. This information allows chemists to prioritize which novel compounds to synthesize, saving significant time and resources.
For example, modeling studies on related conformationally constrained inhibitors have been used to design molecules that bind effectively to the S1 pocket of matrix metalloproteinases (MMPs). acs.org The rigid scaffold ensures that the functional groups are held in the optimal orientation for binding, leading to enhanced potency and selectivity. The azabicyclo[4.1.0]heptane framework is seen as a promising entry point for such drug discovery projects due to its sp³-enriched, 3D-shaped structure. researchgate.net
Prediction of Stereochemical Outcomes
The synthesis of molecules with multiple stereocenters, such as this compound, presents the challenge of controlling the stereochemical outcome. Computational chemistry offers powerful methods to predict and rationalize the stereoselectivity of chemical reactions.
The formation of the azabicyclo[4.1.0]heptane ring system often proceeds with high diastereoselectivity. Computational modeling can be used to build models of the reaction transition states that lead to different stereoisomers. By calculating the relative energies of these competing transition states, chemists can predict which diastereomer will be the major product. The transition state with the lower calculated energy corresponds to the faster reaction pathway and thus the predominant product.
For example, in a gold-catalyzed cycloisomerization to form 3-azabicyclo[4.1.0]heptanes, high diastereoselectivities were observed experimentally. acs.org Computational modeling could rationalize this by showing that the transition state leading to the observed diastereomer is significantly stabilized by favorable steric and electronic interactions compared to the transition state leading to the minor diastereomer. Similarly, in photocycloaddition reactions to form bicyclic systems, DFT calculations have been used to propose a plausible reaction mechanism that aligns with the experimentally observed stereoselective outcomes. mdpi.com
In the context of synthesizing this compound, computational models could be built to analyze the approach of a cyclopropanating agent to the precursor alkene (an N-benzyl-tetrahydropyridine derivative). These models would account for the steric bulk of the N-benzyl group and other substituents, allowing for the prediction of whether the cyclopropane ring will be formed syn or anti to a particular substituent, thus predicting the final relative stereochemistry of the product. Such predictive power is invaluable for designing efficient and stereoselective synthetic routes. pku.edu.cn
Future Research Directions and Perspectives
Exploration of Novel and More Sustainable Synthetic Routes
The development of efficient and environmentally benign synthetic methodologies is a cornerstone of modern organic chemistry. For derivatives of the 3-azabicyclo[4.1.0]heptane core, future research will likely focus on moving away from traditional multi-step syntheses towards more atom-economical and sustainable alternatives.
Key areas of exploration include:
Transition-Metal-Free Cyclopropanation: Recent advancements have demonstrated the feasibility of transition-metal-free oxidative cyclopropanation of aza-1,6-enynes to create functionalized azabicyclo[4.1.0]heptane structures. rsc.orgresearchgate.net This approach is advantageous due to its operational simplicity, mild reaction conditions, and avoidance of heavy metal waste. rsc.org Future work could adapt these methodologies for the specific synthesis of (3-Benzyl-3-azabicyclo[4.1.0]heptan-1-yl)methanol and its analogs.
Advanced Catalytic Systems: The use of novel catalytic systems, such as organically modified silicates (ORMOSIL), presents a promising avenue for sustainable synthesis. researchgate.net These hybrid materials offer high stability, reusability, and efficiency, making them suitable for industrial-scale applications. researchgate.net Research into gold-catalyzed cycloisomerization of specific precursors could also yield efficient and diastereoselective routes to the bicyclic core. acs.org
Flow Chemistry Applications: The principles of green chemistry are increasingly being integrated into synthetic protocols. rsc.org Translating existing batch syntheses into continuous flow processes could enhance safety, improve yield and purity, and reduce waste, representing a significant step towards more sustainable production.
| Methodology | Key Advantages | Potential Research Direction | Reference |
|---|---|---|---|
| Transition-Metal-Free Oxidative Cyclopropanation | Sustainable, operationally simple, mild conditions, wide substrate scope | Adaptation for specific N-benzyl and C1-methanol substituted targets | rsc.orgresearchgate.net |
| ORMOSIL-Based Catalysis | High catalyst stability, reusability, suitable for industrial scale | Development of specific ORMOSIL catalysts for azabicyclohexane formation | researchgate.net |
| Gold-Catalyzed Cycloisomerization | High yields and diastereoselectivity | Exploration of diverse cyclopropene (B1174273) precursors for varied substitutions | acs.org |
Development of New Asymmetric Methodologies for Derivatives
The stereochemistry of the 3-azabicyclo[4.1.0]heptane core is crucial for its application in areas such as medicinal chemistry, where enantiomeric purity often dictates biological activity. While methods for stereocontrolled synthesis exist, the development of novel, highly efficient asymmetric strategies remains a key objective. acs.org
Future research in this area will likely involve:
Chiral Transition Metal Catalysis: Expanding the use of chiral transition metal complexes is a promising direction. For instance, cyclopentadienylruthenium (CpRu) and indenylruthenium (IndRu) complexes bearing chiral ligands have been investigated for asymmetric cyclization reactions to form bicyclic systems. stanford.edu Further refinement of these catalysts could lead to higher enantioselectivity for the synthesis of specific this compound stereoisomers.
Organocatalysis: The use of small organic molecules as catalysts for asymmetric transformations offers an alternative to metal-based systems. Research into chiral Brønsted or Lewis acid catalysts could enable the enantioselective cyclopropanation or cycloisomerization steps required to form the bicyclic core.
Biocatalysis: The use of enzymes for stereoselective synthesis is a rapidly growing field. Biocatalytic iron-catalyzed intramolecular cyclopropanation has been shown to produce fused cyclopropane-γ-lactams with high stereoselectivity. acs.org Exploring enzymes that can catalyze the key bond-forming reactions to create the chiral azabicyclo[4.1.0]heptane skeleton could provide a highly sustainable and selective synthetic route.
Investigation of Expanded Reactivity and Transformation Pathways
The high ring strain of the aziridine (B145994) moiety in the 3-azabicyclo[4.1.0]heptane system imparts significant reactivity, making it a versatile intermediate for further chemical transformations. rsc.orgresearchgate.net While ring-opening reactions are a known pathway, a systematic investigation into the full scope of its reactivity is warranted.
Future studies should focus on:
Regio- and Stereoselective Ring-Opening: The formation of bicyclic aziridinium (B1262131) ions from the core structure allows for subsequent nucleophilic attack. frontiersin.orgnih.gov This can lead to the formation of valuable ring-expanded azaheterocycles like substituted piperidines and azepanes. nih.govresearchgate.netjove.com A comprehensive exploration of various nucleophiles and reaction conditions is needed to control the regioselectivity of the ring-opening, providing access to a diverse library of azaheterocycles. nih.govjove.com
Cycloaddition Reactions: The strained aziridine ring can potentially participate in various cycloaddition reactions. rsc.org Investigating its behavior in [3+2] or [3+3] cycloadditions with different dipolarophiles or dienes could unlock novel pathways to complex polycyclic nitrogen-containing architectures.
Transformations of the Methanol (B129727) Group: The primary alcohol functionality at the C1 position serves as a handle for a wide range of transformations. Future work could explore its conversion to other functional groups (aldehydes, carboxylic acids, amines, halogens) to create a diverse panel of derivatives for screening in various applications.
| Reaction Type | Intermediate/Core Structure | Potential Products | Key Research Goal | Reference |
|---|---|---|---|---|
| Nucleophilic Ring-Expansion | Bicyclic Aziridinium Ion | Substituted Piperidines, Azepanes | Controlling regio- and stereoselectivity of nucleophilic attack | nih.govresearchgate.netjove.com |
| Cycloaddition Reactions | Strained Aziridine Ring | Polycyclic N-heterocycles | Exploring reactivity with various dipolarophiles and dienes | rsc.org |
| Functional Group Interconversion | C1-Methanol Group | Aldehydes, Carboxylic Acids, Amines, etc. | Generation of a diverse library of C1-functionalized derivatives |
Application in Emerging Areas of Chemical Biology and Materials Science
The unique conformational constraints and chemical functionalities of the 3-azabicyclo[4.1.0]heptane scaffold make it an attractive building block for applications beyond traditional organic synthesis.
Promising areas for future application-oriented research include:
Medicinal Chemistry and Chemical Biology: Derivatives of the 3-azabicyclo[4.1.0]heptane core have already shown potential as bioactive molecules. For example, a related analog was identified as a potent and selective triple reuptake inhibitor for serotonin, norepinephrine, and dopamine (B1211576) transporters, highlighting its potential in neuroscience. acs.org The conformationally restricted piperidine (B6355638) derivatives that can be synthesized from this scaffold are also of significant interest in drug design. researchgate.netnih.gov Future work could involve synthesizing libraries of derivatives for screening against various biological targets, including enzymes, receptors, and ion channels. The scaffold can also be used to create probes for studying biological processes.
Materials Science: Bicyclic compounds are being explored for their use in advanced materials. chemimpex.com The rigidity of the 3-azabicyclo[4.1.0]heptane structure could be exploited in the design of novel polymers or organic frameworks. Research could focus on incorporating this moiety into polymer backbones to modulate properties such as thermal stability, durability, and conformational ordering. chemimpex.comappchemical.com
Agrochemicals: There is a continuous demand for new agrochemicals with improved efficacy and environmental profiles. The 3-azabicyclo[4.1.0]heptane skeleton could serve as a core for novel pesticides or herbicides, an area where related structures have found application. chemimpex.com
Q & A
Q. What synthetic routes are commonly employed to prepare (3-Benzyl-3-azabicyclo[4.1.0]heptan-1-yl)methanol?
The compound is typically synthesized via hydrogenation and Pd/C-catalyzed debenzylation of intermediates such as tert-butyl (3-benzyl-3-azabicyclo[4.1.0]heptan-1-yl)carbamate. For example, a mixture of the precursor and 10% Pd/C in methanol under H₂ yields the amine intermediate, which is further functionalized . Microwave-assisted coupling reactions with cesium carbonate, Pd₂(dba)₃, and BINAP have also been utilized to introduce substituents onto the bicyclic core .
Q. How is the structure of this compound confirmed experimentally?
Key characterization methods include:
- Liquid Chromatography-Mass Spectrometry (LCMS) : To verify molecular weight (e.g., observed [M+H]⁺ peak at m/z 213.1 for intermediates) .
- Nuclear Magnetic Resonance (NMR) : Proton (δH) and carbon (δC) shifts are critical for confirming stereochemistry and substituent positions. For example, hydroxylation products of related bicyclic compounds show distinct δH values for axial vs. equatorial protons .
- Infrared (IR) Spectroscopy : Functional groups like hydroxyl (-OH) and carbonyl (C=O) are identified via characteristic νmax peaks .
Q. What purification strategies are effective for isolating this compound?
- Column Chromatography : Silica gel columns with gradients of polar solvents (e.g., ethyl acetate/hexane) separate stereoisomers or byproducts .
- Recrystallization : Methanol or dichloromethane is often used to purify crystalline derivatives, as seen in analogous bicycloheptane systems .
Advanced Research Questions
Q. How can stereochemical challenges in synthesizing bicyclo[4.1.0]heptane derivatives be addressed?
The bicyclo[4.1.0]heptane core exhibits axial chirality, requiring careful control of reaction conditions. For example:
- Catalytic Hydrogenation : Use of chiral Pd/C catalysts or directing groups can influence stereoselectivity during debenzylation .
- Microwave-Assisted Reactions : Enhanced reaction uniformity in microwave vials reduces racemization risks compared to traditional heating .
- Protecting Groups : tert-Butyl carbamate (Boc) protection stabilizes intermediates, preventing undesired ring-opening during functionalization .
Q. What catalytic systems optimize cross-coupling reactions for functionalizing the bicyclo[4.1.0]heptane scaffold?
Palladium-based systems are prevalent:
- Pd₂(dba)₃/BINAP : Effective for Buchwald-Hartwig amination or aryl coupling, achieving yields >70% in microwave conditions .
- Cesium Carbonate as Base : Enhances nucleophilicity of the azabicyclo nitrogen, facilitating substitution reactions .
- Alternative Ligands : Xantphos or DavePhos may improve regioselectivity in structurally congested systems .
Q. How do researchers resolve contradictions in NMR data interpretation for bicyclic compounds?
Discrepancies often arise from:
- Dynamic Ring Conformations : Variable-temperature NMR (VT-NMR) distinguishes between rapid interconversion of chair vs. boat conformers, which can obscure δH splitting patterns .
- Diastereomeric Overlaps : Chiral derivatization (e.g., Mosher’s esters) or NOESY experiments clarify spatial arrangements of substituents .
- Incomplete Characterization : Some studies report partial NMR assignments (e.g., missing δC values for hydroxylated derivatives), necessitating complementary techniques like X-ray crystallography .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
